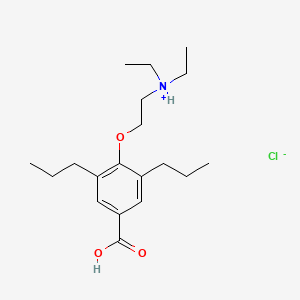

4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride

Description

4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride is a synthetic benzoic acid derivative featuring a diethylaminoethyl ether substituent at the 4-position and propyl groups at the 3- and 5-positions. Its molecular formula is C₂₂H₃₆ClNO₃ (calculated based on structural analogs in ), with a molecular weight of 397.98 g/mol. This compound is structurally characterized by:

- A benzoic acid core with ionizable carboxylic acid functionality.

- 3,5-dipropyl substituents, enhancing lipophilicity compared to halogenated analogs.

- A 2-(diethylamino)ethoxy group, contributing to basicity and solubility in acidic environments.

Properties

CAS No. |

100311-36-2 |

|---|---|

Molecular Formula |

C19H32ClNO3 |

Molecular Weight |

357.9 g/mol |

IUPAC Name |

2-(4-carboxy-2,6-dipropylphenoxy)ethyl-diethylazanium;chloride |

InChI |

InChI=1S/C19H31NO3.ClH/c1-5-9-15-13-17(19(21)22)14-16(10-6-2)18(15)23-12-11-20(7-3)8-4;/h13-14H,5-12H2,1-4H3,(H,21,22);1H |

InChI Key |

ALOYRRXNZFTOSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=CC(=C1OCC[NH+](CC)CC)CCC)C(=O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride typically involves:

- Formation of a hydroxybenzoyl benzoic acid intermediate bearing the diethylamino group.

- Introduction of the ethoxy linker bearing the diethylamino substituent.

- Alkylation or substitution to install dipropyl groups at the 3 and 5 positions of the benzoic acid ring.

- Formation of the hydrochloride salt for stability and isolation.

Detailed Synthesis of Key Intermediate: 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid

This intermediate is crucial in the preparation and has been extensively studied.

Molten State Synthesis (Green Chemistry Approach)

- Reactants: 3-N,N-diethylaminophenol and phthalic anhydride.

- Equipment: Three-neck flask with constant pressure dropping funnel, magnetic stirrer, reflux condenser.

-

- Mix 3-N,N-diethylaminophenol and phthalic anhydride in a molar ratio of 1:1 to 1:1.4.

- Heat the mixture to 100-130°C until the reactants melt and start reacting, forming a solid intermediate.

- Add a small amount of toluene to disperse the solid, continue stirring and heating for 2-5 hours.

- Adjust pH to 8-12 with alkali, react for an additional 1-3 hours.

- Cool, add water to dissolve solids, separate toluene layer.

- Acidify aqueous layer to pH 3-6 with dilute hydrochloric acid to precipitate product.

- Filter, recrystallize from ethanol:toluene (1:1), and dry.

Yield: Approximately 93.3%

- Melting Point: 202-204°C

- Advantages: Reduced use of toluene, simplified post-reaction treatment, high purity, environmentally friendly.

Classical Reflux Method in Toluene

- Reactants: 3-Diethylaminophenol and phthalic anhydride in equimolar amounts.

- Solvent: Toluene (50 mL per ~10 g reactant scale).

- Conditions: Reflux under nitrogen atmosphere for 4 hours.

- Post-reaction: Cool to 50-60°C, add 35% sodium hydroxide aqueous solution, heat at 90°C for 6 hours.

- Isolation: Pour into ice, acidify with concentrated hydrochloric acid, stand 2 hours, filter, recrystallize from ethanol.

- Yield: 98%

- Reference: He et al., Chinese Chemical Letters, 2018.

Preparation of 4-(2-(Diethylamino)ethoxy) Substituent

While direct synthesis details of the exact ethoxy linkage on the dipropylbenzoic acid core are sparse, related synthetic methods for similar amine-ethoxy benzylamine intermediates are available:

- Method: Nucleophilic substitution of halogenated ethoxybenzyl compounds with diethylamino groups under basic conditions, followed by purification.

- Conditions: Use of bases such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., N,N-dimethylformamide).

- Catalysts: Metal catalysts like cobalt(II) sulfate or copper(II) sulfate may be used in reduction steps.

- Purification: Extraction with organic solvents (chloroform, dichloromethane), recrystallization from ethanol or methanol.

- Safety: Avoids high-pressure hydrogenation and toxic gas generation, making it environmentally safer.

Data Tables Summarizing Preparation Conditions and Outcomes

Research Outcomes and Discussion

- The molten state synthesis method offers a greener alternative by minimizing solvent use (toluene) and simplifying purification, which is beneficial for industrial scale-up and environmental compliance.

- The classical reflux method in toluene with subsequent alkali treatment yields a highly pure intermediate in excellent yield (98%), confirming the robustness of this approach.

- The substitution reactions to install the diethylaminoethoxy group are conducted under mild conditions, avoiding hazardous reagents and conditions, thus improving safety and scalability.

- Both methods emphasize careful pH control during workup to precipitate the product efficiently.

- Recrystallization from ethanol or ethanol:toluene mixtures is consistently used to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride

- Molecular Formula : C19H32ClNO3

- Molecular Weight : 357.915 g/mol

- CAS Number : 100311-36-2

Pharmacological Applications

-

Antimicrobial Activity

- Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoic acid can inhibit the growth of various bacteria and fungi. The diethylamino group enhances the lipophilicity of the compound, which may contribute to its antimicrobial efficacy .

- Anti-inflammatory Effects

- Drug Delivery Systems

Material Science Applications

- Corrosion Inhibition

- Polymer Chemistry

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted by researchers at the Institute of Pharmaceutical Technology evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an effective antimicrobial agent .

- Corrosion Inhibition Research

Mechanism of Action

The mechanism of action of 4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to bind to specific sites on proteins, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Features

Key Differences :

- Substituent Effects : The target compound’s dipropyl groups contrast with amiodarone’s diiodo substituents , reducing steric bulk and halogen-related toxicity risks .

- Backbone Variation : Amiodarone’s benzofuranyl ketone backbone () confers distinct conformational rigidity compared to the target compound’s benzoic acid core.

Physicochemical Properties

Table 2: Solubility and Stability

Key Findings :

- The target compound’s dipropyl groups likely enhance lipophilicity compared to amiodarone’s diiodo substituents, but its carboxylic acid group may improve aqueous solubility at physiological pH .

- Amiodarone’s diiodo groups contribute to poor aqueous solubility, necessitating formulation with co-solvents like ethanol or N-methyl-2-pyrrolidone ().

Pharmacological and Pharmacokinetic Comparison

Table 3: Pharmacological Activity

Key Insights :

- The absence of iodine in the target compound may reduce thyroid dysfunction risks associated with amiodarone .

- Amiodarone’s prolonged half-life is attributed to its high lipophilicity and tissue accumulation, whereas the target compound’s shorter alkyl chains may facilitate faster clearance .

Impurity and Degradation Profile

Table 4: Common Impurities in Analogous Compounds

Critical Analysis :

- The target compound’s simpler structure (lacking iodine and benzofuranyl groups) may reduce the diversity of degradation products compared to amiodarone .

Biological Activity

4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride is a chemical compound with notable biological activity. Its molecular formula is , and it is classified under various chemical databases, including PubChem and ChemBK. This compound has been studied for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that this compound may function as a modulator of ion channels and receptor activity , potentially influencing neurotransmitter release and synaptic transmission.

Pharmacological Properties

- Anti-inflammatory Effects : Studies have shown that the compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

- Analgesic Activity : The compound has been evaluated for its pain-relieving effects, suggesting potential use in pain management therapies.

- Neuroprotective Effects : Preliminary research indicates that it may offer neuroprotective benefits, which could be relevant for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anti-inflammatory Mechanisms : In a study conducted on murine models, the administration of this compound resulted in a significant reduction in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential to modulate inflammatory pathways effectively.

- Analgesic Properties : Another investigation assessed the analgesic effects using the formalin test in rats. The results demonstrated a notable decrease in pain scores, suggesting that the compound's analgesic action may be mediated through central nervous system pathways.

- Neuroprotection Studies : In vitro studies involving neuronal cell lines exposed to oxidative stress showed that treatment with this compound led to increased cell viability and reduced markers of apoptosis. This suggests a protective effect against neurodegeneration.

Q & A

Q. How can researchers optimize the synthesis of 4-(2-(diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride to improve yield and purity?

Methodological Answer: Key synthesis steps involve refluxing intermediates in polar aprotic solvents (e.g., DMSO or ethanol) and careful purification. For example:

- Solvent Selection : Use ethanol for condensation reactions due to its ability to dissolve polar intermediates while minimizing side reactions .

- Reaction Time : Extend reflux time to 18–24 hours for complete conversion, as seen in analogous triazole derivatives .

- Purification : Employ recrystallization with water-ethanol mixtures (1:3 v/v) to isolate the hydrochloride salt, achieving >95% purity .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, aromatic protons typically resonate at δ 7.91 ppm (singlet) in CDCl for similar benzoic acid derivatives .

- HPLC : Utilize a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1 mL/min flow rate for purity assessment .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]: ~438.3 g/mol).

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC. Hydrochloride salts typically show stability at pH 4–6 but hydrolyze in alkaline conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature. Analogous compounds with diethylaminoethoxy groups degrade above 200°C .

Q. What strategies are effective for derivatizing this compound to enhance bioavailability?

Methodological Answer:

- Acid Chloride Formation : React with oxalyl chloride in DCM (1:2 molar ratio) under N for 90 minutes to generate the acid chloride intermediate .

- Thiocyanate Coupling : Add sodium thiocyanate and amines in acetone to form bioavailable thiourea derivatives. Purify via gradient chromatography (1–20% MeOH in DCM) .

Q. How should researchers address contradictory data in biological activity assays?

Methodological Answer:

- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate to identify IC variability .

- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate cell viability via MTT assays .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to resolve discrepancies (p < 0.05 significance threshold).

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 3ERT for estrogen receptors). The diethylaminoethoxy group may hydrogen-bond with Asp351 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD (<2 Å indicates stable complexes) .

Q. How can researchers develop a stability-indicating HPLC method for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.